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Compound of Interest

Compound Name: 1,5-Diiodopentane

Cat. No.: B146698

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1,5-diiodopentane, a valuable building block in organic synthesis. The following sections detalil
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 1,5-diiodopentane is CsHaol2, with a molecular weight of 323.94
g/mol .[1][2] The spectroscopic data presented below provides key insights into its molecular
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR Spectrum: The proton NMR spectrum of 1,5-diiodopentane is characterized by three
distinct signals corresponding to the three unique proton environments in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.19 Triplet 4H [-CH2-CH2-
1.88 Quintet 4H -CH2-CH2-CH2-
1.51 Quintet 2H -CH2-CH2-CHz-

13C NMR Spectrum: The carbon-13 NMR spectrum displays three signals, consistent with the
three chemically non-equivalent carbon atoms in the structure.

Chemical Shift (6) ppm Assignment
33.5 -CH2-CH2-CH2-
30.2 -CH2-CH2-CHz2-
7.1 CH2-l

Infrared (IR) Spectroscopy

The IR spectrum of 1,5-diiodopentane reveals characteristic vibrational frequencies

associated with its functional groups.

Wavenumber (cm~12) Vibrational Assignment
2935 C-H stretch (asymmetric)
2855 C-H stretch (symmetric)
1455 -CH2- scissor

1240 C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 1,5-diiodopentane.
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miz Relative Intensity (%) Proposed Fragment
324 8.8 [M]* (Molecular lon)
197 100.0 [M-1]*

69 86.4 [CsHo]*+

41 74.8 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A solution of 1,5-diiodopentane is prepared by dissolving approximately
20-30 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d
(CDCIs). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are typically acquired on a spectrometer operating at
a frequency of 300 MHz or higher for protons.

H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
13C NMR Acquisition Parameters:

o Pulse Sequence: Proton-decoupled pulse sequence.
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e Number of Scans: 512-2048 scans may be necessary due to the low natural abundance of
13C.

o Relaxation Delay: 2-5 seconds.
e Spectral Width: 0-220 ppm.

o Reference: CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1,5-diiodopentane, the spectrum is typically
recorded "neat" (without a solvent). A drop of the liquid is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) salt plates to create a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

Acquisition Parameters:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded prior to the sample
analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS).

lonization: Electron lonization (El) is a common method used for this type of molecule. The
sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector is used to detect the ions. The resulting data is plotted
as a mass spectrum, showing the relative abundance of each ion.
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Caption: Workflow for the spectroscopic analysis of 1,5-diiodopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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